7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of diazino[4,5-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a butyl group, a chlorophenylmethyl sulfanyl group, and a diazino pyrimidine core
Mechanism of Action
Target of Action
The compound is a potent and selective inhibitor of the Src family of protein tyrosine kinases . The primary targets include Lck , Hck , Fyn , and EGFR .
Mode of Action
The compound interacts with its targets in an ATP-competitive manner . It inhibits the kinase activity of these proteins, thereby preventing the phosphorylation of downstream targets .
Biochemical Pathways
The Src family of protein tyrosine kinases plays a crucial role in cellular signaling pathways. By inhibiting these kinases, the compound can affect multiple signaling pathways, including those involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The compound is soluble in DMSO at a concentration of 25 mg/mL . It is recommended to store the compound at -20°C to maintain its stability
Result of Action
By inhibiting the Src family of protein tyrosine kinases, the compound can potentially influence various cellular processes. For instance, it may affect cell proliferation and survival, potentially leading to growth inhibition in certain cell types .
Action Environment
Environmental factors such as temperature and light can influence the compound’s action, efficacy, and stability. For instance, the compound is recommended to be stored at -20°C, suggesting that low temperatures may be necessary for maintaining its stability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazino Pyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the diazino pyrimidine core. This can be achieved through the condensation of suitable amines and carbonyl compounds under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Attachment of the Chlorophenylmethyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where the chlorophenylmethyl sulfanyl group is attached to the diazino pyrimidine core. This can be achieved using thiol reagents and chloromethyl compounds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the diazino pyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenylmethyl group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 7-butyl-5-{[(4-bromophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
- 7-butyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
Uniqueness
The uniqueness of 7-butyl-5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenylmethyl sulfanyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-butyl-5-[(4-chlorophenyl)methylsulfanyl]-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2S/c1-4-5-6-14-21-16-15(18(25)24(3)19(26)23(16)2)17(22-14)27-11-12-7-9-13(20)10-8-12/h7-10H,4-6,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRMNOYJKVVBPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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